2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid
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Overview
Description
Fmoc-s-allyloxy-amidomethyl-d-cysteine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-s-allyloxy-amidomethyl-d-cysteine typically involves the protection of the amino group of d-cysteine with the Fmoc groupThe reaction conditions often involve the use of organic solvents and reagents such as dichloromethane (DCM), diisopropylethylamine (DIPEA), and N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: While specific industrial production methods for Fmoc-s-allyloxy-amidomethyl-d-cysteine are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-s-allyloxy-amidomethyl-d-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The allyloxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with substituted allyloxy groups.
Scientific Research Applications
Chemistry: Fmoc-s-allyloxy-amidomethyl-d-cysteine is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective deprotection and coupling reactions, facilitating the construction of intricate peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based inhibitors and probes .
Medicine: Fmoc-s-allyloxy-amidomethyl-d-cysteine is utilized in the design of therapeutic peptides and peptidomimetics.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-s-allyloxy-amidomethyl-d-cysteine primarily involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactionsThese modifications can influence the biological activity and stability of the resulting peptides .
Comparison with Similar Compounds
Fmoc-cysteine: Lacks the allyloxy-amidomethyl group, making it less versatile for certain modifications.
Boc-cysteine: Uses a different protecting group (tert-butyloxycarbonyl) which is acid-labile, unlike the base-labile Fmoc group.
Acetyl-cysteine: Lacks the Fmoc protecting group and is used primarily for different applications.
Uniqueness: Fmoc-s-allyloxy-amidomethyl-d-cysteine stands out due to its dual protecting groups, which offer greater flexibility in peptide synthesis. The presence of the allyloxy-amidomethyl group allows for unique chemical modifications that are not possible with simpler cysteine derivatives .
Properties
Molecular Formula |
C23H24N2O6S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27) |
InChI Key |
VSGLBFCDKZINCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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